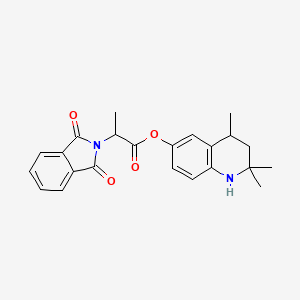
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325081 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of WAY-325081 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-325081 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-325081 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of WAY-325081 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
WAY-325081 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: WAY-325081 is used in cell biology research to study apoptosis and cell signaling pathways, particularly due to its role as a BAX inhibitor.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to apoptosis dysregulation, such as cancer and neurodegenerative disorders.
Industry: WAY-325081 is used in the development of new pharmaceuticals and as a tool compound in drug discovery research.
Mechanism of Action
WAY-325081 exerts its effects by inhibiting the activity of BAX, a pro-apoptotic protein involved in the regulation of programmed cell death (apoptosis). By inhibiting BAX, WAY-325081 can prevent the initiation of apoptosis, thereby promoting cell survival. This mechanism is particularly relevant in the context of diseases where excessive apoptosis contributes to disease progression, such as in certain cancers and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-325081 include:
ABT-737: Another BAX inhibitor with a similar mechanism of action.
Navitoclax: A BCL-2 family inhibitor that also targets BAX and related proteins.
Venetoclax: A selective BCL-2 inhibitor used in the treatment of certain types of leukemia.
Uniqueness
WAY-325081 is unique in its specific inhibition of BAX, which distinguishes it from other BCL-2 family inhibitors that may have broader or different target profiles. This specificity can make WAY-325081 a valuable tool in research focused on understanding the precise role of BAX in apoptosis and related cellular processes.
Properties
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-13-12-23(3,4)24-19-10-9-15(11-18(13)19)29-22(28)14(2)25-20(26)16-7-5-6-8-17(16)21(25)27/h5-11,13-14,24H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJHIQTWKFJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4013989.png)
![11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)

![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1,2-diphenylethanone](/img/structure/B4014002.png)

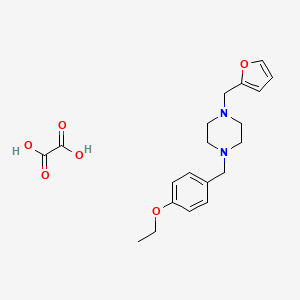
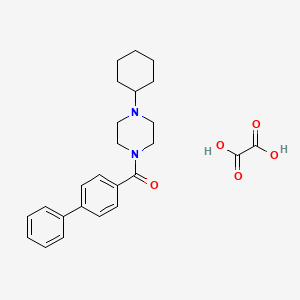
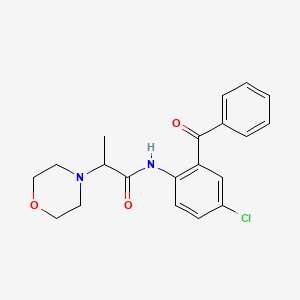
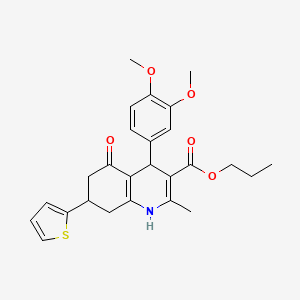
![7-(2-furyl)-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4014043.png)
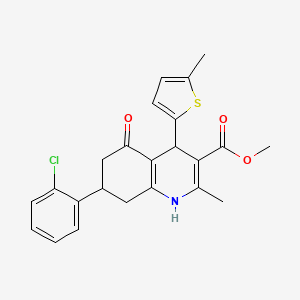
![4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4014062.png)
![N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4014082.png)
